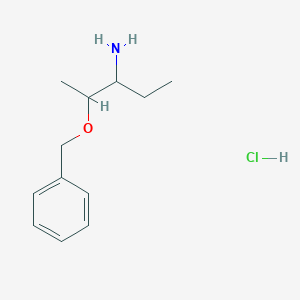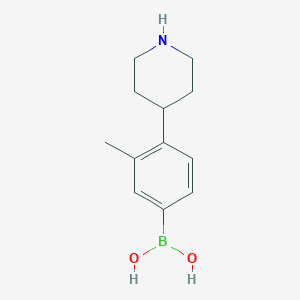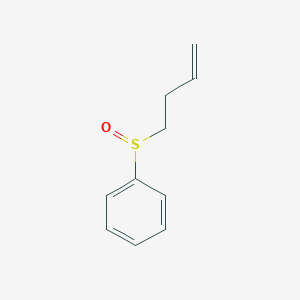
Benzene, (3-butenylsulfinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (3-butenylsulfinyl)- is an organic compound that features a benzene ring substituted with a 3-butenylsulfinyl group. This compound is part of the larger family of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This can be achieved through electrophilic aromatic substitution reactions, where the benzene ring reacts with an electrophile to form a substituted benzene derivative . Common reagents used in these reactions include sulfur-containing compounds and butenyl halides under controlled conditions.
Industrial Production Methods
Industrial production of benzene derivatives often involves large-scale electrophilic aromatic substitution reactions. The process requires precise control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, (3-butenylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents to the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Benzene, (3-butenylsulfinyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of benzene, (3-butenylsulfinyl)- involves its interaction with molecular targets through electrophilic aromatic substitution. The sulfinyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The pathways involved include the formation of reactive intermediates that can further react to form stable products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, (3-butenyl)-: Lacks the sulfinyl group, making it less reactive in certain chemical reactions.
Benzene, (3-butenylsulfonyl)-: Contains a sulfonyl group instead of a sulfinyl group, leading to different chemical properties and reactivity
Uniqueness
Benzene, (3-butenylsulfinyl)- is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties and reactivity compared to other benzene derivatives. This makes it valuable in specific synthetic applications and research studies .
Propriétés
Numéro CAS |
102201-76-3 |
|---|---|
Formule moléculaire |
C10H12OS |
Poids moléculaire |
180.27 g/mol |
Nom IUPAC |
but-3-enylsulfinylbenzene |
InChI |
InChI=1S/C10H12OS/c1-2-3-9-12(11)10-7-5-4-6-8-10/h2,4-8H,1,3,9H2 |
Clé InChI |
ZMYLJZXLHPOVJV-UHFFFAOYSA-N |
SMILES canonique |
C=CCCS(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


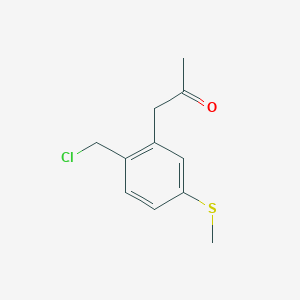

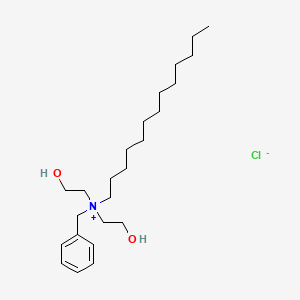
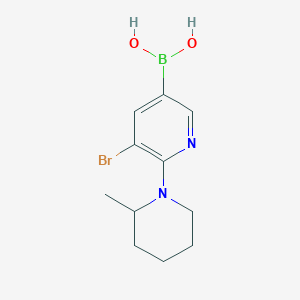
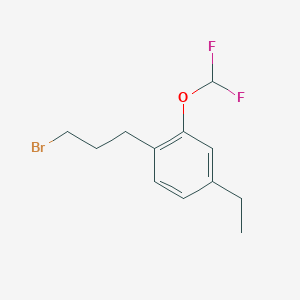
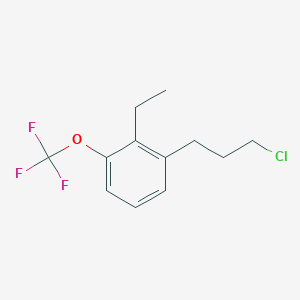
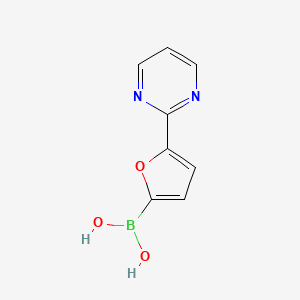
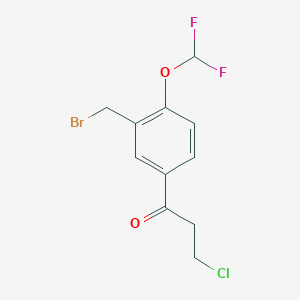
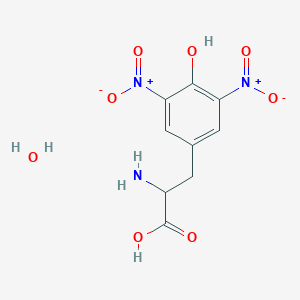
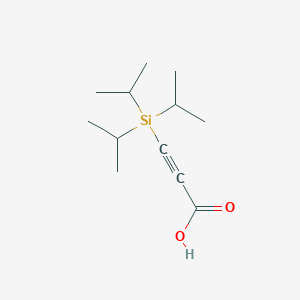
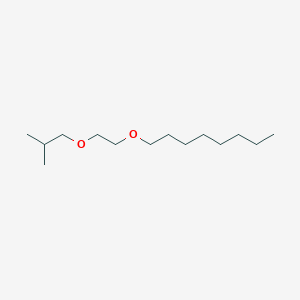
![2-({4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)hydrazine-1-carboxamide](/img/structure/B14072313.png)
